![molecular formula C22H20N2O2 B10976920 N-[4-(dimethylamino)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B10976920.png)
N-[4-(dimethylamino)phenyl]-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(dimethylamino)phenyl]-9H-xanthene-9-carboxamide is an organic compound that belongs to the class of xanthene derivatives This compound is known for its unique structural features, which include a xanthene core and a dimethylamino group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]-9H-xanthene-9-carboxamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with xanthene-9-carboxylic acid. The reaction is carried out under acidic conditions, often using acetic acid as a catalyst. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted xanthene derivatives, quinones, and reduced forms of the original compound
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-9H-xanthene-9-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent dye and a probe for studying molecular interactions.
Biology: Employed in fluorescence microscopy and imaging techniques to visualize cellular structures and processes.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties are attributed to its ability to absorb and emit light at specific wavelengths. This property is exploited in various imaging and diagnostic applications. Additionally, the compound’s interaction with cellular components can lead to the generation of reactive oxygen species, which are utilized in photodynamic therapy to target and destroy cancer cells.
Comparison with Similar Compounds
N-[4-(dimethylamino)phenyl]-9H-xanthene-9-carboxamide can be compared with other similar compounds, such as:
Fluorescein: Another xanthene derivative with similar fluorescent properties but different structural features.
Rhodamine: A related compound with a similar core structure but different substituents, leading to variations in its chemical and physical properties.
Eosin: A xanthene dye with distinct applications in histology and microscopy.
Properties
Molecular Formula |
C22H20N2O2 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[4-(dimethylamino)phenyl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C22H20N2O2/c1-24(2)16-13-11-15(12-14-16)23-22(25)21-17-7-3-5-9-19(17)26-20-10-6-4-8-18(20)21/h3-14,21H,1-2H3,(H,23,25) |
InChI Key |
NJMVGWQEJUCFOY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


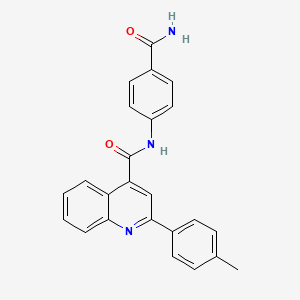
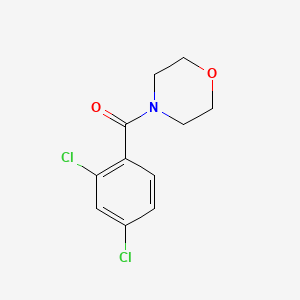
![3-bromo-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B10976857.png)
![2-[(Cyclopropylcarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10976862.png)
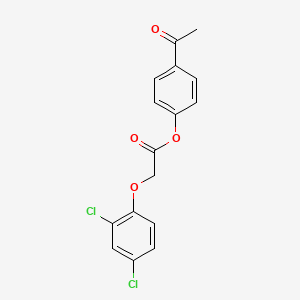
![2-(4-methoxyphenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B10976869.png)
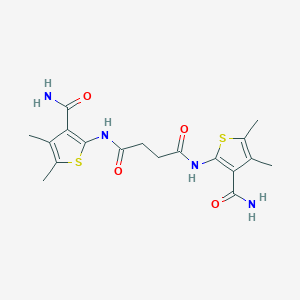
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-(morpholin-4-yl)propan-2-yl]furan-2-carboxamide](/img/structure/B10976892.png)
![4-chloro-1,5-dimethyl-N-[1-(morpholin-4-yl)propan-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B10976898.png)
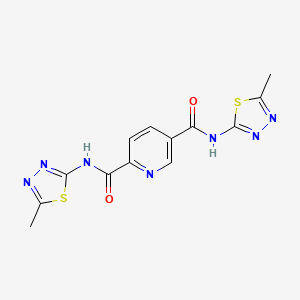
![N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-(4-bromo-5-methyl-1H-pyrazol-1-YL)acetamide](/img/structure/B10976912.png)

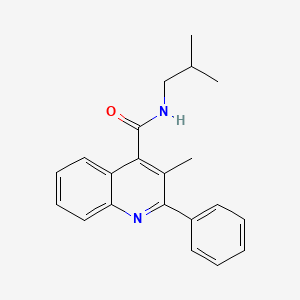
![N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B10976935.png)
